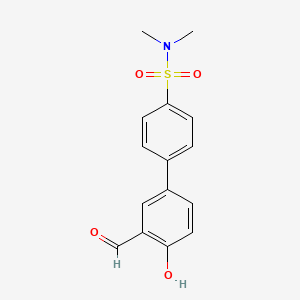
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and has been used in various biochemical and physiological experiments. 4-DMSFP is a white crystalline solid with a melting point of approximately 200°C and a molecular weight of approximately 226.34 g/mol. It is soluble in various organic solvents, such as ethanol, dimethyl sulfoxide, and dimethylformamide.
Aplicaciones Científicas De Investigación
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a research tool to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of various compounds. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in laboratory experiments to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as a ligand for certain receptors, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may have anti-inflammatory and analgesic effects. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may be involved in the regulation of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its low toxicity, its low cost, and its stability. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is soluble in various organic solvents, which makes it easy to handle and use in laboratory experiments. The main limitation of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Direcciones Futuras
For research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and to optimize its use in laboratory experiments. Finally, further research should be conducted to explore its potential as a therapeutic agent.
Métodos De Síntesis
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-dimethylsulfamoylphenol with formaldehyde in the presence of a base catalyst. This reaction results in the formation of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product. Another method involves the reaction of 4-dimethylsulfamoylphenol with formic acid in the presence of a base catalyst. This reaction produces 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product.
Propiedades
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGVPNLMDHYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

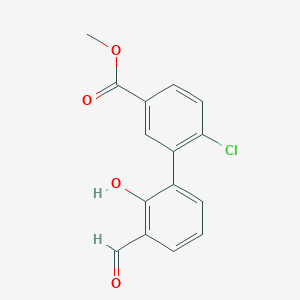

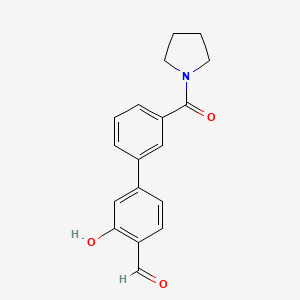

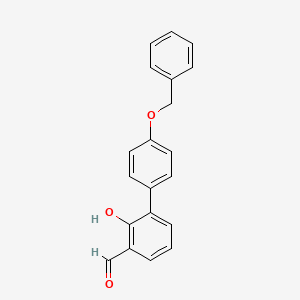
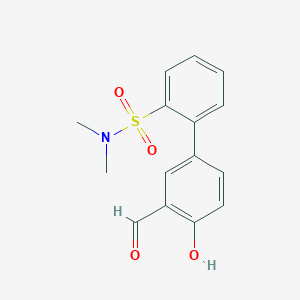
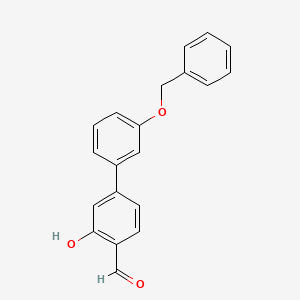

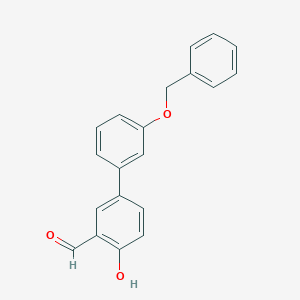
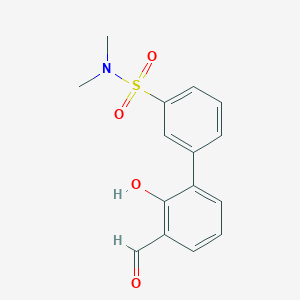
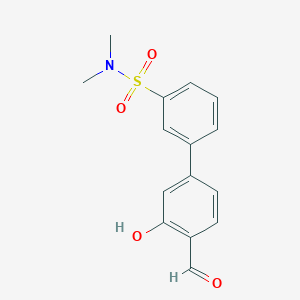
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)